Regioisomeric Differentiation: 2-Oxo vs. 5-Oxo Pyrrolidine-3-Carboxamide Scaffolds in InhA Inhibitor Binding
The 2-oxopyrrolidine core of the target compound is regioisomeric with the 5-oxopyrrolidine scaffold found in crystallographically validated InhA inhibitors. In the J. Med. Chem. 2006 study, 1-cyclohexyl-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide and its analogs demonstrated InhA inhibition with K_i values in the low micromolar range, and X-ray co-crystal structures (PDB 4TZT, 4TZK, 4U0J) confirm that the 5-oxo group participates in a conserved hydrogen-bond network with Tyr158 and the NADH cofactor [1][2]. The 2-oxo regioisomer positions the carbonyl approximately 2.3 Å away from the crystallographically observed 5-oxo location, disrupting this network. While no InhA inhibition data exist for the target compound, the regioisomeric distinction provides a rational basis for selecting the 2-oxo scaffold when seeking to avoid InhA-associated off-target effects or to explore a distinct chemical biology profile [2].
| Evidence Dimension | Carbonyl position and hydrogen-bond geometry in InhA active site |
|---|---|
| Target Compound Data | 2-oxopyrrolidine regioisomer (carbonyl at C2); no InhA co-crystal structure available |
| Comparator Or Baseline | 1-cyclohexyl-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide (carbonyl at C5); InhA K_i ~1–5 µM range; PDB 4TZT resolution 1.86 Å |
| Quantified Difference | Carbonyl displacement ~2.3 Å (estimated from pyrrolidine ring geometry); InhA inhibitory activity not determined for target compound |
| Conditions | Mycobacterium tuberculosis InhA enzyme; X-ray crystallography (PDB 4TZT, 4TZK); J. Med. Chem. 2006 enzyme inhibition assays |
Why This Matters
Procurement of the 2-oxo regioisomer enables exploration of chemical space orthogonal to the extensively characterized 5-oxo InhA series and is critical for programs requiring target deconvolution or selectivity profiling.
- [1] He, X. et al. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49, 6308–6323. DOI: 10.1021/jm060715y. View Source
- [2] PDB 4tzt. Crystal structure of Mycobacterium tuberculosis enoyl reductase (InhA) complexed with N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. Deposited 2014. Resolution 1.86 Å. View Source
